Cas no 865376-76-7 (1H-Indole,6-(3-thienyl)-)

1H-Indole,6-(3-thienyl)- is a heterocyclic compound featuring an indole core substituted with a 3-thienyl group at the 6-position. This structure combines the electron-rich properties of indole with the conjugated system of thiophene, making it a valuable intermediate in organic synthesis and materials science. Its dual aromatic systems enhance π-electron delocalization, which is advantageous for applications in optoelectronic materials, pharmaceuticals, and agrochemicals. The compound's rigid framework and functional group compatibility allow for further derivatization, enabling tailored modifications for specific research or industrial needs. Its stability and synthetic versatility make it a useful building block for advanced molecular architectures.
1H-Indole,6-(3-thienyl)- structure
1H-Indole,6-(3-thienyl)- structure
商品名:1H-Indole,6-(3-thienyl)-
CAS番号:865376-76-7
MF:C12H9NS
メガワット:199.271561384201
MDL:MFCD04114737
CID:718788
PubChem ID:46234179

1H-Indole,6-(3-thienyl)- 化学的及び物理的性質

名前と識別子

    • 1H-Indole,6-(3-thienyl)-
    • 6-Thiophen-3-yl-1H-indole
    • 1H-Indole,6-(3-thienyl)
    • 6-(Thiophen-3-yl)-1H-indole
    • 6-(3-Thienyl)-1H-indole (ACI)
    • EN300-216602
    • DTXSID70673164
    • CS-0239645
    • MFCD04114737
    • SCHEMBL2461816
    • SB39158
    • DB-076679
    • AKOS006292397
    • 865376-76-7
    • MDL: MFCD04114737
    • インチ: 1S/C12H9NS/c1-2-10(11-4-6-14-8-11)7-12-9(1)3-5-13-12/h1-8,13H
    • InChIKey: NAIXVPHCNHBCOF-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(C2C=C3C(C=CN3)=CC=2)C=C1

計算された属性

  • せいみつぶんしりょう: 199.04600
  • どういたいしつりょう: 199.046
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 1
  • 複雑さ: 207
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44A^2
  • 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

  • PSA: 44.03000
  • LogP: 3.89640

1H-Indole,6-(3-thienyl)- セキュリティ情報

1H-Indole,6-(3-thienyl)- 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole,6-(3-thienyl)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-216602-1.0g
6-(thiophen-3-yl)-1H-indole
865376-76-7 95%
1g
$0.0 2023-06-08
eNovation Chemicals LLC
D968735-100mg
6-Thiophen-3-yl-1H-indole
865376-76-7 95%
100mg
$185 2024-07-28
Chemenu
CM148763-1g
6-Thiophen-3-yl-1H-indole
865376-76-7 95%
1g
$619 2023-01-18
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0037-500mg
6-Thiophen-3-yl-1H-indole
865376-76-7 97%
500mg
2535.65CNY 2021-05-08
Chemenu
CM148763-1g
6-Thiophen-3-yl-1H-indole
865376-76-7 95%
1g
$574 2021-08-05
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0037-250mg
6-Thiophen-3-yl-1H-indole
865376-76-7 97%
250mg
1679.12CNY 2021-05-08
Enamine
EN300-216602-5.0g
6-(thiophen-3-yl)-1H-indole
865376-76-7 95%
5.0g
$1945.0 2023-02-22
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
48R0037-50mg
6-Thiophen-3-yl-1H-indole
865376-76-7 97%
50mg
1060.05CNY 2021-05-08
1PlusChem
1P004VL1-100mg
6-(Thiophen-3-yl)-1H-indole
865376-76-7 95%
100mg
$333.00 2025-02-21
abcr
AB536925-1g
6-Thiophen-3-yl-1H-indole; .
865376-76-7
1g
€856.30 2025-02-20

1H-Indole,6-(3-thienyl)- 関連文献

1H-Indole,6-(3-thienyl)-に関する追加情報

Comprehensive Overview of 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7): Properties, Applications, and Research Insights

The compound 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7) is a heterocyclic organic molecule that has garnered significant attention in pharmaceutical and materials science research. With its unique structural features combining an indole core and a thienyl substituent, this compound exhibits versatile chemical properties, making it a valuable intermediate in synthetic chemistry. Researchers are increasingly exploring its potential in drug discovery, organic electronics, and catalysis, aligning with current trends in sustainable and high-performance material development.

One of the key reasons for the growing interest in 1H-Indole,6-(3-thienyl)- lies in its molecular architecture. The indole-thienyl hybrid structure offers a balance of electron-rich and electron-deficient regions, which is crucial for applications in optoelectronic devices. Recent studies highlight its role in the design of organic light-emitting diodes (OLEDs) and photovoltaic cells, addressing the global demand for energy-efficient technologies. This aligns with frequent search queries like "indole derivatives for OLEDs" or "thienyl-indole applications," reflecting user curiosity about advanced functional materials.

In the pharmaceutical sector, 1H-Indole,6-(3-thienyl)- is investigated for its potential as a bioactive scaffold. The indole moiety is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs. When combined with the thienyl group, it may enhance binding affinity to biological targets, as seen in recent publications exploring kinase inhibitors and GPCR modulators. This resonates with trending searches such as "indole-based drug candidates 2024", demonstrating its relevance to cutting-edge therapeutic development.

Synthetic accessibility is another advantage of 1H-Indole,6-(3-thienyl)-. Modern cross-coupling reactions, particularly palladium-catalyzed methods, enable efficient large-scale production. Laboratories frequently optimize conditions like Suzuki-Miyaura coupling or C-H activation, topics often searched in academic and industrial contexts. The compound’s stability under various conditions also makes it suitable for high-throughput screening libraries, a hot topic in AI-driven drug discovery platforms.

Environmental and regulatory aspects further elevate the profile of 1H-Indole,6-(3-thienyl)-. Unlike many traditional intermediates, it demonstrates favorable green chemistry metrics, including reduced toxicity profiles and compatibility with biodegradable solvents. This positions it well for industries prioritizing ESG compliance, a frequently searched term in chemical manufacturing sectors. Researchers are also investigating its degradation pathways to address concerns about persistent organic pollutants (POPs).

Future directions for 1H-Indole,6-(3-thienyl)- research include its integration into metal-organic frameworks (MOFs) for gas storage and its potential in anticorrosion coatings. These applications respond to emerging search trends like "MOFs for carbon capture" and "smart coatings 2024", highlighting how fundamental chemistry intersects with global technological needs. Continuous innovation in characterization techniques, such as cryo-EM and machine learning-assisted synthesis planning, will further unlock its capabilities.

In summary, 1H-Indole,6-(3-thienyl)- (CAS No. 865376-76-7) represents a multifaceted compound bridging diverse scientific disciplines. Its adaptability to structure-activity relationship (SAR) studies, compatibility with sustainable synthesis protocols, and applicability in next-generation technologies ensure its enduring relevance. For researchers and industry professionals, understanding this compound’s potential is essential to advancing innovations in both life sciences and material engineering.

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Amadis Chemical Company Limited
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